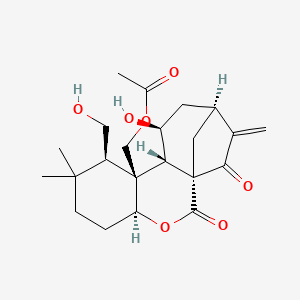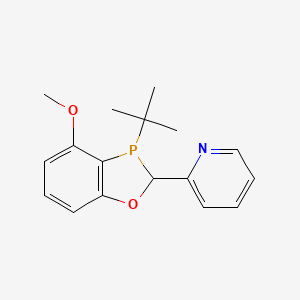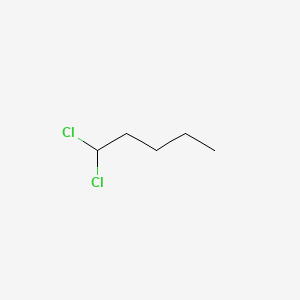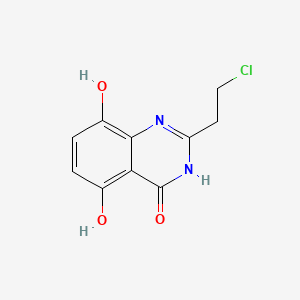
Diphacinone,sodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphacinone, sodium salt is a chemical compound known for its use as an anticoagulant rodenticide. It belongs to the indandione class of rodenticides and is used to control populations of rodents such as rats, mice, voles, and squirrels . The compound is recognized for its effectiveness in pest control due to its ability to disrupt blood coagulation processes in rodents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diphacinone, sodium salt involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate in the presence of sodium methoxide . The process begins with the purification of 1,1-diphenylacetone to achieve a purity of over 95%. This purified intermediate is then subjected to a cyclization reaction with dimethyl phthalate and sodium methoxide under controlled conditions, typically at temperatures ranging from 90-110°C .
Industrial Production Methods
Industrial production of diphacinone, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is typically obtained with a purity of over 90%, meeting the standards set by regulatory bodies such as the Food and Agriculture Organization and the World Health Organization .
Análisis De Reacciones Químicas
Types of Reactions
Diphacinone, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert diphacinone, sodium salt into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of diphacinone, sodium salt include sodium methoxide, dimethyl phthalate, and various solvents such as benzene and methanol . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of diphacinone, sodium salt depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted indandione compounds .
Aplicaciones Científicas De Investigación
Diphacinone, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in studies related to blood coagulation and anticoagulant mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions requiring anticoagulation.
Industry: Widely used in pest control to manage rodent populations in agricultural and urban settings
Mecanismo De Acción
Diphacinone, sodium salt exerts its effects primarily through its anticoagulant properties. Once ingested by rodents, the compound is absorbed into the bloodstream, where it interferes with the synthesis of clotting factors. This disruption leads to uncontrolled bleeding and eventually death . The molecular targets of diphacinone, sodium salt include various enzymes involved in the blood coagulation pathway, such as vitamin K epoxide reductase .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diphacinone, sodium salt include:
- Brodifacoum
- Bromadiolone
- Bromethalin
- Chlorophacinone
Comparison
Compared to other anticoagulant rodenticides, diphacinone, sodium salt has a shorter persistence in the environment and a lower risk of acute toxicosis in non-target species . This makes it a preferred choice for controlling rodent populations in certain settings. Additionally, its effectiveness in inducing anticoagulation is comparable to that of other similar compounds, but with a different safety profile .
Propiedades
Fórmula molecular |
C23H15NaO3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
sodium;2-(2,2-diphenylacetyl)-3-oxoinden-1-olate |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19,24H;/q;+1/p-1 |
Clave InChI |
DSRYAHGDJUHNRF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)

![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)






![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)

![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
